5-Bromo-2,4-dimethylbenzoic acid
Overview
Description
5-Bromo-2,4-dimethylbenzoic acid is a chemical compound with the CAS Number: 842136-27-0 . It has a molecular weight of 229.07 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 180-181°C . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Metabolic Pathway Studies
5-Bromo-2,4-dimethylbenzoic acid is instrumental in understanding metabolic pathways in various species. For instance, Carmo et al. (2005) investigated the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) across different species, including humans. This study highlighted the formation of metabolites like 4-bromo-2,5-dimethoxybenzoic acid (BDMBA), which is structurally related to this compound. This research is pivotal in toxicology and pharmacology for comprehending interspecies differences in drug metabolism and potential toxic effects (Carmo et al., 2005).
Synthesis and Characterization of Chemical Compounds
The synthesis and characterization of novel chemical compounds often involve derivatives of this compound. For example, Lenda et al. (2005) described the synthesis of tetrazole-substituted pyroaminoadipic and pipecolic acid derivatives from dimethyl meso-2,5-dibromoadipate, which is closely related to this compound. These compounds have potential applications in medicinal chemistry and drug development (Lenda et al., 2005).
Crystal Structure Analysis
The study of crystal structures is another application area. Ebersbach et al. (2022) analyzed the crystal structures of compounds including methyl 3,5-dimethylbenzoate, which is chemically akin to this compound. Understanding the crystallographic properties of these compounds aids in the development of new materials and pharmaceuticals (Ebersbach et al., 2022).
Exploration in Pharmaceutical Synthesis
The compound plays a role in the synthesis of pharmaceuticals. For instance, Zhang et al. (2022) conducted a study on the scale-up process of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy. This research is crucial for the large-scale production of important medical drugs (Zhang et al., 2022).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .
Mechanism of Action
Target of Action
Benzoic acid derivatives are often used in the synthesis of a wide range of compounds. The specific targets of these compounds can vary widely depending on the specific derivative and its use .
Mode of Action
Benzoic acid derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring .
Biochemical Pathways
The specific biochemical pathways affected by benzoic acid derivatives would depend on the specific compound and its biological targets. They can be involved in a wide range of biochemical pathways due to their use in the synthesis of various compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzoic acid derivatives can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of benzoic acid derivatives can vary widely and depend on the specific compound and its biological targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of benzoic acid derivatives .
Properties
IUPAC Name |
5-bromo-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDYGQDSEFKPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842136-27-0 | |
Record name | 5-bromo-2,4-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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